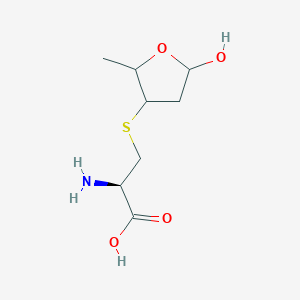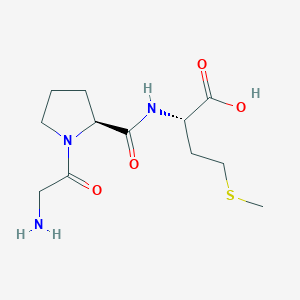![molecular formula C12H13N3O4S B12899324 Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 61941-77-3](/img/structure/B12899324.png)
Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide typically involves multiple steps. One common route includes the initial formation of the furan-2-ylmethylamine, which is then reacted with a pyridine derivative. The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan and pyridine derivatives, such as:
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(Cyclohexylmethyl)pyridin-2-amine
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61941-77-3 |
|---|---|
Fórmula molecular |
C12H13N3O4S |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
N-[2-(furan-2-ylmethylamino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)15-20(17,18)11-5-2-6-13-12(11)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
RXBNXGXYDRXFIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)






![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
